
(1,3-benzodioxol-5-ylmethyl)(4-ethylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)(4-ethylcyclohexyl)amine, commonly known as benzocycloheptenes, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a psychoactive substance. The compound is a member of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA.
Wirkmechanismus
The mechanism of action of benzocycloheptenes is not fully understood, but it is believed to involve the modulation of serotonin, dopamine, and norepinephrine neurotransmitter systems in the brain. The compound is thought to increase the release of these neurotransmitters, leading to the observed psychoactive effects.
Biochemical and Physiological Effects:
Benzocycloheptenes have been shown to have a wide range of biochemical and physiological effects. The compound has been found to increase heart rate and blood pressure, as well as body temperature. Additionally, benzocycloheptenes have been shown to increase the release of certain hormones such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
Benzocycloheptenes have several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and its psychoactive effects can be easily measured using various behavioral and physiological assays. However, benzocycloheptenes also have several limitations. The compound is highly reactive and can be difficult to handle, and its psychoactive effects can be highly variable depending on the dose and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on benzocycloheptenes. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of benzocycloheptenes and their potential therapeutic applications. Finally, more research is needed to determine the long-term effects of benzocycloheptenes on the brain and body, as well as their potential for abuse and addiction.
Synthesemethoden
The synthesis of benzocycloheptenes involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The product obtained from this reaction is then purified using various chromatographic techniques to obtain pure benzocycloheptenes. The synthesis of benzocycloheptenes requires specialized equipment and expertise, and should only be attempted by experienced researchers.
Wissenschaftliche Forschungsanwendungen
Benzocycloheptenes have been the subject of extensive scientific research due to their potential use as psychoactive substances. The compound has been shown to have similar effects to other psychoactive substances such as MDMA and MDA, including increased sociability, empathy, and euphoria. Additionally, benzocycloheptenes have been found to have potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-12-3-6-14(7-4-12)17-10-13-5-8-15-16(9-13)19-11-18-15/h5,8-9,12,14,17H,2-4,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYIDLBAYCQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

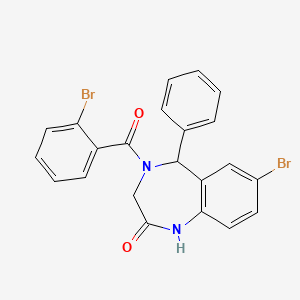
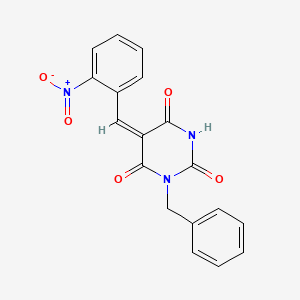

![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)
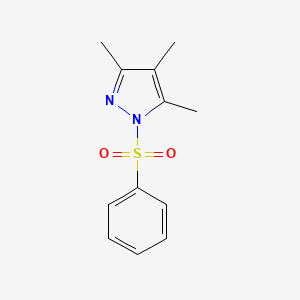
amino]benzamide](/img/structure/B5147851.png)
amino]benzamide](/img/structure/B5147860.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)
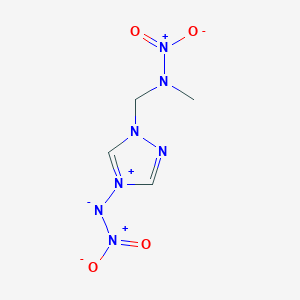
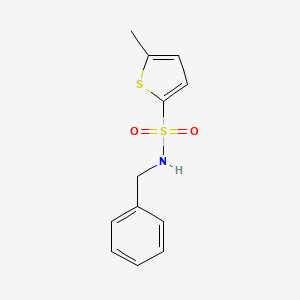

![methyl {[3-cyano-4-(3-cyclohexen-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetate](/img/structure/B5147884.png)